An In-depth Technical Guide to 7-Bromo-6-methyl-2-propylquinoline-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 7-Bromo-6-methyl-2-propylquinoline-4-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This technical guide focuses on a specific derivative, 7-Bromo-6-methyl-2-propylquinoline-4-ol (also known as 7-Bromo-6-methyl-2-propyl-1H-quinolin-4-one), a molecule with significant potential for further investigation in drug discovery programs. This document provides a comprehensive overview of its chemical identity, a plausible synthetic route based on established methodologies, standard characterization techniques, and an exploration of its potential biological activities, drawing insights from structurally related analogs.
Chemical Identity and Physicochemical Properties
7-Bromo-6-methyl-2-propylquinoline-4-ol is a substituted quinoline derivative. The presence of a bromine atom, a methyl group, and a propyl group on the quinoline core, in addition to the hydroxyl group (which exists in tautomeric equilibrium with a keto group, favoring the quinolin-4-one form), suggests a molecule with distinct electronic and steric properties that could influence its biological activity.
Table 1: Chemical Identifiers and Properties of 7-Bromo-6-methyl-2-propylquinoline-4-ol
| Identifier | Value | Source |
| IUPAC Name | 7-Bromo-6-methyl-2-propyl-1H-quinolin-4-one | Inferred from tautomerism |
| CAS Number | 1189105-97-2 | [5][6][7] |
| Molecular Formula | C13H14BrNO | [5][6][7] |
| Molecular Weight | 284.16 g/mol | Calculated |
| Canonical SMILES | CCCC1=NC2=C(C=C(C=C2)C)C(Br)=C1C(=O) | [5] |
Synthetic Pathway: A Proposed Gould-Jacobs Approach
The proposed synthetic pathway commences with the appropriately substituted aniline, 4-bromo-5-methylaniline, and ethyl butyrylacetate.
Rationale for Synthetic Strategy
The Gould-Jacobs reaction is a versatile method for constructing the quinoline core, particularly for derivatives with substituents on the benzene ring. The choice of 4-bromo-5-methylaniline as the starting material ensures the correct placement of the bromo and methyl groups at positions 7 and 6, respectively, of the final quinoline ring. Ethyl butyrylacetate serves as the precursor for the propyl group at position 2 and the hydroxyl/keto group at position 4.
Detailed Experimental Protocol (Proposed)
Step 1: Condensation to form Ethyl 3-((4-bromo-5-methylphenyl)amino)hex-2-enoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-5-methylaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the mixture at 100-120°C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the enamine intermediate.
-
Upon completion, allow the mixture to cool to room temperature. The crude product can be purified by column chromatography on silica gel.
Step 2: Thermal Cyclization to 7-Bromo-6-methyl-2-propylquinoline-4-ol
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The purified enamine intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped for high-temperature reactions.
-
The mixture is heated to approximately 250°C for 30-60 minutes to induce cyclization.[8] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 7-Bromo-6-methyl-2-propylquinoline-4-ol.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 7-Bromo-6-methyl-2-propylquinoline-4-ol would rely on a combination of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purity analysis would be conducted using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system, for instance, a mobile phase consisting of acetonitrile and water with 0.1% formic acid to ensure protonation and good peak shape. Detection would be performed using a UV detector at a wavelength of maximum absorbance, likely between 230-320 nm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule. The expected mass spectrum would show the molecular ion peak corresponding to the exact mass of C13H14BrNO. Tandem MS (MS/MS) could be used to study the fragmentation pattern, which would likely involve the loss of the propyl group and fragmentation of the quinoline ring system, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation.
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and characteristic multiplets for the propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The chemical shifts of the aromatic protons would be influenced by the bromo and methyl substituents.
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¹³C NMR: The spectrum would display the expected number of carbon signals, including those for the aromatic carbons of the quinoline core, the methyl carbon, the carbons of the propyl chain, and the carbonyl carbon of the quinolin-4-one tautomer.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for 7-Bromo-6-methyl-2-propylquinoline-4-ol has been found, the extensive research on substituted quinolines provides a strong basis for predicting its potential therapeutic applications. The quinoline scaffold is a key feature in numerous anticancer and antimicrobial agents.[2][4]
Anticancer Potential
Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, modulation of signaling pathways like PI3K, and induction of apoptosis.[9][10] The presence of a bromine atom can enhance the lipophilicity and potentially the cell permeability of the compound, which may contribute to its cytotoxic activity.
Table 2: Anticancer Activity of Selected Structurally Related Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 / Activity | Reference |
| Substituted 2-(4-phenylquinolin-2-yl) phenols | MCF-7 (Breast) | IC50 = 1.16 µM (for compound 4a) | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain), HeLa (Cervix), HT29 (Colon) | IC50 = 6.7 - 25.6 µg/mL | [11] |
| 4-alkoxy-2-arylquinolines | NCI-60 panel | Sub-micromolar GI50 values | [12] |
The data in Table 2 suggests that bromo-substituted quinolines can exhibit potent anticancer activity against a range of cancer cell lines. It is plausible that 7-Bromo-6-methyl-2-propylquinoline-4-ol could also exhibit similar cytotoxic properties.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been identified as inhibitors of this pathway.[10]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 7-Bromo-6-methyl-2-propylquinoline-4-ol.
This diagram illustrates a potential mechanism where the compound could inhibit PI3K, leading to a downstream reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.
Antimicrobial Potential
Quinolone and quinoline derivatives are well-known for their antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] The structural features of 7-Bromo-6-methyl-2-propylquinoline-4-ol, particularly the quinolone core, suggest that it could possess antibacterial properties. Further screening against a panel of pathogenic bacteria would be necessary to validate this hypothesis.
Conclusion and Future Directions
7-Bromo-6-methyl-2-propylquinoline-4-ol is a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous compounds.
Future research should focus on the practical execution of the proposed synthetic route to obtain the pure compound. Subsequent in-depth biological evaluation, including broad-spectrum anticancer and antimicrobial screening, is warranted. Mechanistic studies to elucidate its precise mode of action and identify its molecular targets will be crucial for its potential development as a therapeutic agent. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the investigation of this and other novel quinoline derivatives.
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